molecular formula C6H3NO2S B6238135 2-ethynyl-1,3-thiazole-4-carboxylic acid CAS No. 2246923-22-6

2-ethynyl-1,3-thiazole-4-carboxylic acid

Cat. No. B6238135
CAS RN: 2246923-22-6
M. Wt: 153.2
InChI Key:
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Description

“2-ethynyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H3NO2S . It is a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-ethynyl-1,3-thiazole-4-carboxylic acid” consists of a thiazole ring with an ethynyl group at the 2-position and a carboxylic acid group at the 4-position . The molecular weight of this compound is 153.16 .


Chemical Reactions Analysis

Specific chemical reactions involving “2-ethynyl-1,3-thiazole-4-carboxylic acid” are not provided in the retrieved sources. Thiazole compounds, in general, can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The boiling point of “2-ethynyl-1,3-thiazole-4-carboxylic acid” is predicted to be 361.3±34.0 °C, and its density is predicted to be 1.51±0.1 g/cm3 . The pKa value is predicted to be 3.31±0.10 .

Mechanism of Action

The mechanism of action of “2-ethynyl-1,3-thiazole-4-carboxylic acid” is not specified in the retrieved sources. Thiazole compounds are found in many biologically active compounds and can have diverse therapeutic roles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-bromo-1,3-thiazole with acetylene followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-bromo-1,3-thiazole", "Acetylene", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,3-thiazole in diethyl ether and add acetylene gas to the solution. Heat the mixture at reflux for several hours to obtain 2-ethynyl-1,3-thiazole.", "Step 2: Dissolve 2-ethynyl-1,3-thiazole in ethanol and add sodium hydroxide. Heat the mixture at reflux for several hours to obtain the sodium salt of 2-ethynyl-1,3-thiazole.", "Step 3: Bubble carbon dioxide gas through the solution of the sodium salt of 2-ethynyl-1,3-thiazole in ethanol. Acidify the solution with hydrochloric acid to obtain 2-ethynyl-1,3-thiazole-4-carboxylic acid." ] }

CAS RN

2246923-22-6

Product Name

2-ethynyl-1,3-thiazole-4-carboxylic acid

Molecular Formula

C6H3NO2S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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